molecular formula C19H15NO B8484263 9-Benzyl-9H-carbazol-4-ol CAS No. 329727-96-0

9-Benzyl-9H-carbazol-4-ol

Cat. No. B8484263
M. Wt: 273.3 g/mol
InChI Key: JPVITKXYYHEOKO-UHFFFAOYSA-N
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Patent
US06514968B1

Procedure details

To a mixture of 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (3.89 g, 14.13 mmol), THF (20 mL) in THF (20 mL) and DMF (15 mL) is added pyridinium hydrobromide perbromide (5.42 g, 16.96 mmol) as a solution in DMF (5 mL). After stirring for 5 h at room temperature, TLC (EtOAc-hexane, 20/80) showed little or no reaction had occurred, so the mixture is stirred at 70° C. for 4 h and then allowed to cool (and stir the remainder of the night). The solvents then are removed and the residue is partitioned between Et2O and brine, dil. Na2S2O3, and brine. The aqueous layer is removed and CH2Cl2 is added to the organic layer (from which solids had begun to precipitate). The organic layers are dried over MgSO4 and taken to dryness. Without further purification, the crude product is stirred with LiBr (2.67 g, 31 mmol) and Li2CO3 (2.07 g, 28 mmol) in DMF (50 mL) at 100° C. for 45 min, and then at reflux for 3 h. After cooling, the solvent is removed and the residue is partitioned between CH2Cl2 and water. The organic layers are dried over sodium sulfate and concentrated to dryness. The residue is chromatographed on silica gel (250 mL) using EtOAc-heptane (15/85)/CH2Cl2 (6:1) as eluent to give 2.78 g of solid; mp 119-121.5° C.; IR (drift) 3353, 1602, 1485, 1458, 1337, 1328, 1279, 1230, 1138, 1104, 780, 748, 735, 714, 700 cm−1; 1H NMR (CDCl3) δ5.32, 5.50, 6.60, 6.97, 7.14, 7.26, 7.3-7.4, 8.33. Anal. Calcd for C19H15NO: C, 83.49; H, 5.53; N, 5.12. Found: C, 82.35; H, 5.51; N, 5.06.
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.67 g
Type
reactant
Reaction Step Four
[Compound]
Name
Li2CO3
Quantity
2.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:20]2[CH2:19][CH2:18][CH2:17][C:16](=[O:21])[C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br.[NH+]1C=CC=CC=1.CCOC(C)=O.CCCCCC.[Li+].[Br-]>C1COCC1.CN(C=O)C>[CH2:1]([N:8]1[C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:21])[C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C(CCCC12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
pyridinium hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.[NH+]1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.67 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Li2CO3
Quantity
2.07 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred at 70° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool (and
STIRRING
Type
STIRRING
Details
stir the remainder of the night)
CUSTOM
Type
CUSTOM
Details
The solvents then are removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between Et2O and brine, dil. Na2S2O3, and brine
CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed
ADDITION
Type
ADDITION
Details
CH2Cl2 is added to the organic layer (from which solids had begun to precipitate)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Without further purification
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between CH2Cl2 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (250 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C(=CC=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.